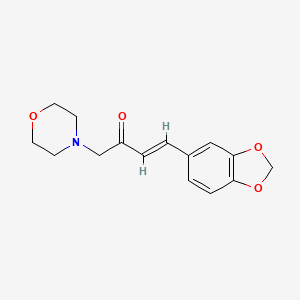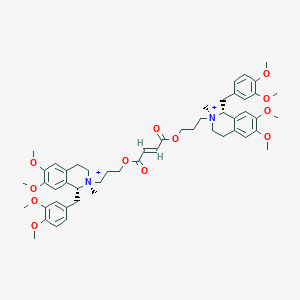
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a mandeloyloxypropyl group, and a dibenzo(b,f)thiepin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate involves multiple steps:
Formation of the Dibenzo(b,f)thiepin Core: The dibenzo(b,f)thiepin core can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, typically involving a halogenated intermediate.
Addition of the Mandeloyloxypropyl Group: The mandeloyloxypropyl group is introduced through an esterification reaction using mandelic acid and a suitable propylating agent.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the free base with maleic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new therapeutic agents.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Biochemistry: Study of its interactions with biological macromolecules.
Industrial Chemistry: Potential use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydrodibenzo(b,f)thiepin Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Mandelic Acid Derivatives: Compounds containing mandelic acid moieties.
Uniqueness
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its combination of a dibenzo(b,f)thiepin core, a piperazine ring, and a mandeloyloxypropyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
86490-12-2 |
|---|---|
Molecular Formula |
C34H38N2O7S2 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propyl 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C30H34N2O3S2.C4H4O4/c1-36-24-12-13-28-25(21-24)26(20-23-10-5-6-11-27(23)37-28)32-17-15-31(16-18-32)14-7-19-35-30(34)29(33)22-8-3-2-4-9-22;5-3(6)1-2-4(7)8/h2-6,8-13,21,26,29,33H,7,14-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
HUYKXQYBJFDXKU-WLHGVMLRSA-N |
Isomeric SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCOC(=O)C(C5=CC=CC=C5)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCOC(=O)C(C5=CC=CC=C5)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
